molecular formula C10H9BrN2O B176352 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 14580-15-5

1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B176352
CAS No.: 14580-15-5
M. Wt: 253.09 g/mol
InChI Key: DFQPWWDYYNSRQV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a pyrazolone core substituted with a bromophenyl group at the 1-position and a methyl group at the 3-position. The presence of these substituents imparts unique chemical and biological properties to the molecule, making it a valuable target for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazolone. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol, with the reaction being carried out under reflux .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The pyrazolone core can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolones, while oxidation and reduction can lead to different oxidation states of the pyrazolone core .

Scientific Research Applications

1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-one: Similar structure but lacks the dihydro component.

    1-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one: Features a phenyl group instead of a methyl group at the 3-position.

    1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the carbonyl group at the 5-position.

Uniqueness: 1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for further functionalization, while the pyrazolone core provides a versatile scaffold for drug design and development.

Properties

IUPAC Name

2-(4-bromophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQPWWDYYNSRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360869
Record name 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14580-15-5
Record name 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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